

tert-Butyl 6-amino-1H-indole-1-carboxylate chemical structure

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Compound of Interest

Compound Name: *tert-Butyl 6-amino-1H-indole-1-carboxylate*

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Technical Guide: tert-Butyl 6-amino-1H-indole-1-carboxylate

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Introduction

tert-Butyl 6-amino-1H-indole-1-carboxylate, also known as 1-Boc-6-aminoindole, is a valuable heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its structure incorporates a reactive primary amine on the indole scaffold, which is strategically protected at the nitrogen of the pyrrole ring with a tert-butyloxycarbonyl (Boc) group. This protection facilitates selective functionalization at other positions of the indole ring and allows for the controlled introduction of the 6-aminoindole motif into complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications as a key intermediate in the development of novel therapeutic agents. It is commonly used in the synthesis of indole derivatives, which have significant applications in drug discovery and natural product synthesis.^[1]

Chemical Structure

The chemical structure of **tert-Butyl 6-amino-1H-indole-1-carboxylate** is depicted below. The Boc-protecting group enhances the stability and solubility of the indole core, making it a

versatile reagent for a variety of synthetic transformations.

- IUPAC Name: **tert-butyl 6-amino-1H-indole-1-carboxylate**
- CAS Number: 219508-62-0
- Molecular Formula: C₁₃H₁₆N₂O₂
- Molecular Weight: 232.28 g/mol

Physicochemical and Spectral Data

The properties of this compound make it suitable for standard laboratory use in organic synthesis. It is a white solid at room temperature and soluble in organic solvents like dichloromethane.^[1]

Physicochemical Properties

The key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Physical State	White Solid	[1]
Melting Point	132-134 °C	[1]
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₂	-
Molecular Weight	232.28 g/mol	-
Solubility	Soluble in dichloromethane and dimethylthiourea	[1]

Spectral Data

Note: Specific experimental ¹H and ¹³C NMR spectral data for **tert-butyl 6-amino-1H-indole-1-carboxylate** were not available in the public literature reviewed for this guide. Characterization of this compound would typically involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis of **tert-butyl 6-amino-1H-indole-1-carboxylate** and its subsequent use in C-N bond formation, a common transformation in drug discovery.

Synthesis via Catalytic Hydrogenation

A common and effective method for synthesizing **tert-butyl 6-amino-1H-indole-1-carboxylate** is the reduction of its corresponding nitro precursor, **tert-butyl 6-nitro-1H-indole-1-carboxylate**. [2] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method for this transformation.[2]

Reaction Scheme:

tert-Butyl 6-nitro-1H-indole-1-carboxylate → **tert-Butyl 6-amino-1H-indole-1-carboxylate**

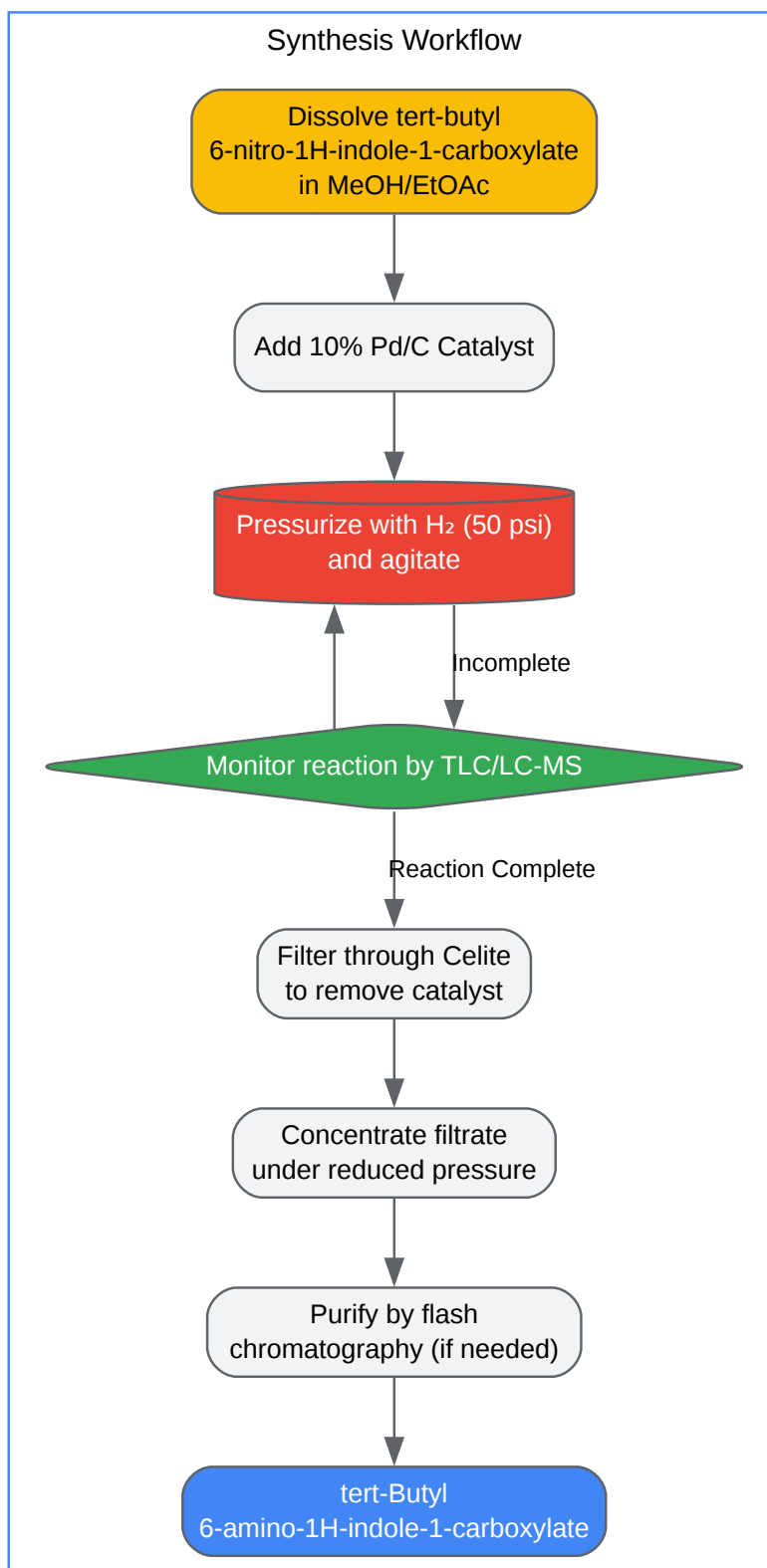
Materials:

- **tert-Butyl 6-nitro-1H-indole-1-carboxylate**
- 10% Palladium on Carbon (10% Pd/C)
- Methanol (MeOH)
- Ethyl Acetate (EtOAc)
- Hydrogen Gas (H₂)
- Hydrogenation vessel (e.g., Parr shaker)
- Celite or other filtration aid

Procedure:

- In a suitable hydrogenation vessel, dissolve **tert-butyl 6-nitro-1H-indole-1-carboxylate** in a mixture of methanol and ethyl acetate.

- Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% by weight relative to the starting material).
- Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
- Pressurize the vessel with hydrogen gas (a typical pressure is 50 psi) and agitate the mixture at room temperature.^[2]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol or ethyl acetate to ensure complete recovery of the product.
- Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- If necessary, purify the product further by flash column chromatography on silica gel.



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Caption: Synthesis workflow for **tert-Butyl 6-amino-1H-indole-1-carboxylate**.

Application in Copper-Catalyzed C-N Cross-Coupling

The amino group at the C6 position makes this compound an excellent nucleophile for cross-coupling reactions. The following protocol describes its use in a copper-catalyzed amination of an α -alkyl secondary alkyl bromide, demonstrating its utility in forming new C-N bonds to construct more complex molecules.^[3]

Reaction Scheme:

tert-Butyl 6-amino-1H-indole-1-carboxylate + 2-bromo-N-phenylpropanamide → Coupled Product

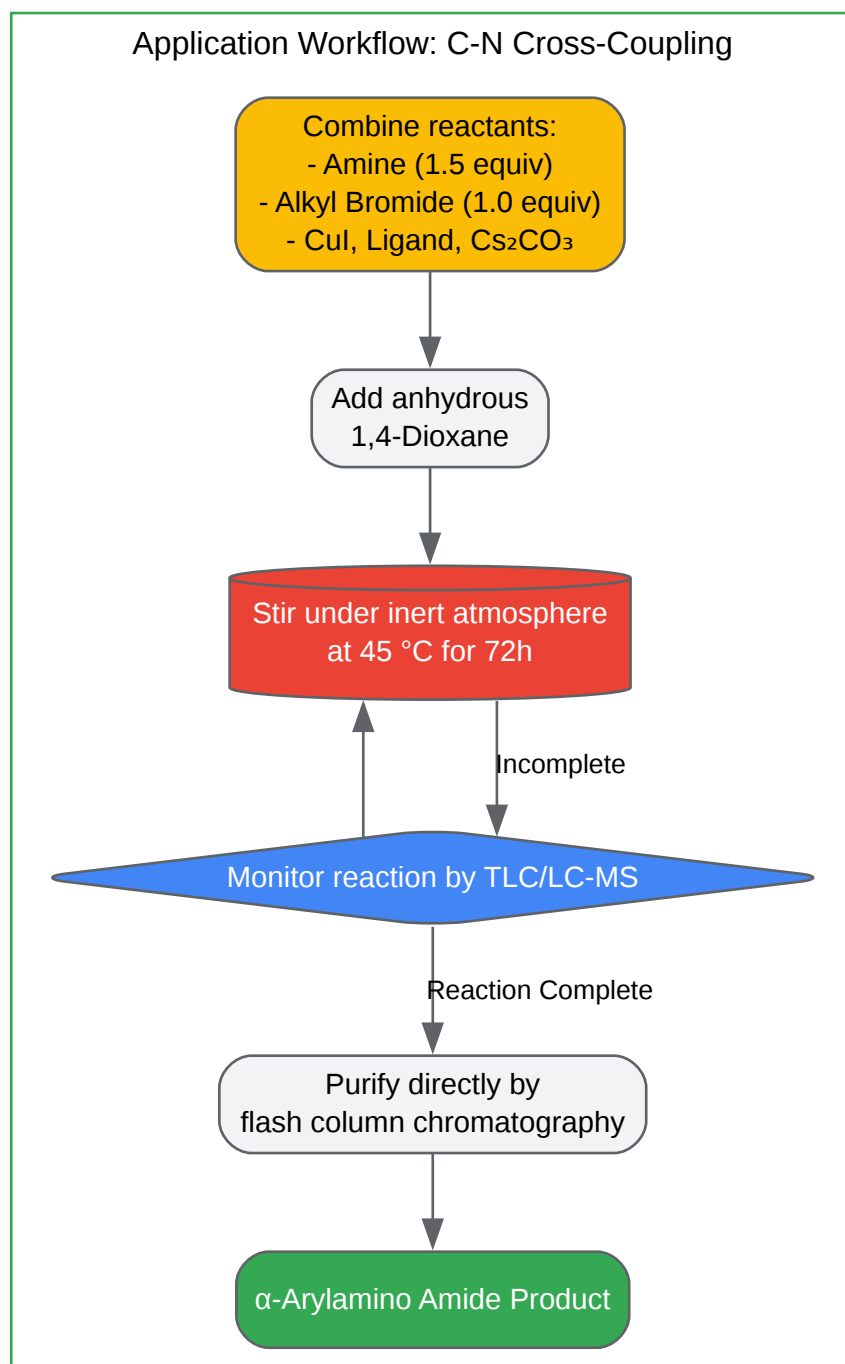
Materials:

- **tert-Butyl 6-amino-1H-indole-1-carboxylate** (1.5 equiv)
- 2-bromo-N-phenylpropanamide (1.0 equiv)
- Copper(I) Iodide (CuI)
- Chiral Ligand (as specified in the source literature, e.g., a tridentate N,N,N-ligand)
- Cesium Carbonate (Cs₂CO₃)
- 1,4-Dioxane (anhydrous)
- Reaction vessel (e.g., Schlenk tube)

Procedure:

- To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add CuI, the chiral ligand, and Cs₂CO₃.
- Add **tert-butyl 6-amino-1H-indole-1-carboxylate** (1.5 equivalents) and 2-bromo-N-phenylpropanamide (1.0 equivalent).^[3]
- Add anhydrous 1,4-dioxane as the solvent.

- Seal the vessel and stir the reaction mixture at the specified temperature (e.g., 45 °C) for the required duration (e.g., 72 hours).[\[3\]](#)
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Purify the crude reaction mixture directly by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to isolate the desired coupled product.[\[3\]](#)



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Caption: Application workflow for C-N cross-coupling.

Role in Drug Discovery and Development

tert-Butyl 6-amino-1H-indole-1-carboxylate is a key intermediate for synthesizing a diverse range of substituted indoles. The 6-aminoindole core is a privileged scaffold found in many biologically active molecules. This intermediate allows for:

- **Scaffold Elaboration:** The primary amine serves as a handle for introducing various substituents through acylation, alkylation, sulfonylation, or cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).
- **Access to Fused Ring Systems:** The amino group can be used as a nucleophile to construct fused heterocyclic systems, expanding the chemical space for drug discovery.
- **Targeted Library Synthesis:** Its versatile reactivity makes it an ideal starting material for the parallel synthesis of compound libraries aimed at various biological targets, including kinases, G-protein coupled receptors, and other enzymes.

While this compound is a versatile building block, the specific signaling pathways targeted by its derivatives are diverse and depend on the final molecular structure. Its utility lies in providing a reliable and adaptable starting point for the synthesis of potential drug candidates.[\[2\]](#)

Safety and Handling

tert-Butyl 6-amino-1H-indole-1-carboxylate should be handled in a well-ventilated laboratory, and contact with the eyes, skin, and respiratory tract should be avoided.[\[1\]](#)

- **Personal Protective Equipment (PPE):** Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.
- **Storage:** Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[1\]](#)
- **Handling:** Operate in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors.[\[1\]](#)

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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References

- 1. chembk.com [chembk.com]
- 2. Buy 6-Aminoindolin-2-one | 150544-04-0 [smolecule.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
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